molecular formula C10H8N4O5 B15006204 4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole

Katalognummer: B15006204
Molekulargewicht: 264.19 g/mol
InChI-Schlüssel: PJIBZFKCVLRFBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of both nitro and methoxy functional groups attached to a phenyl ring, which is further connected to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nitration of 4-methoxyacetophenone to yield 4-methoxy-3-nitroacetophenone, which is then subjected to further reactions to introduce the imidazole ring and additional nitro group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(4-methoxy-3-aminophenyl)-5-amino-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-3-nitrophenylacetamide
  • 4-methoxy-3-nitrophenylmethylsulfone
  • 4-methoxy-3-nitrophenylthiazole

Uniqueness

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole is unique due to the presence of both nitro and methoxy groups on the phenyl ring, combined with the imidazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H8N4O5

Molekulargewicht

264.19 g/mol

IUPAC-Name

4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole

InChI

InChI=1S/C10H8N4O5/c1-19-8-3-2-6(4-7(8)13(15)16)9-10(14(17)18)12-5-11-9/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

PJIBZFKCVLRFBZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(NC=N2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.